molecular formula C18H22N4O2 B5655317 N-(2,4-dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine

N-(2,4-dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine

Cat. No. B5655317
M. Wt: 326.4 g/mol
InChI Key: OVGFZELXPPKSKI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine belongs to a class of compounds that exhibit a wide range of biological activities and are of interest in the development of new pharmaceuticals and materials. These compounds generally involve piperazine as a core structure, which is often modified to explore interactions with biological targets or to alter physical and chemical properties for various applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the formation of the piperazine backbone followed by functionalization with various substituents. Techniques such as reductive amination, amide hydrolysis, and N-alkylation are commonly employed. For example, a process involving the synthesis of a fluorobenzyl piperazinyl derivative through reductive amination, amide hydrolysis, and N-alkylation has been described, highlighting the steps that might be analogous to synthesizing the compound of interest (Yang Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of compounds in this class can be confirmed using techniques like NMR, IR, MS, and sometimes X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and can help infer properties such as reactivity and interaction potentials with biological targets.

Chemical Reactions and Properties

Compounds containing the piperazine moiety can undergo a variety of chemical reactions, including N-alkylation and reactions with aliphatic amines. These reactions can significantly alter the compound's biological activity and solubility (A. Blokhin et al., 1990).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure can be influenced by the substitution pattern on the piperazine ring and the presence of dimethoxybenzylidene groups. These properties are crucial for determining the compound's suitability for various pharmaceutical formulations and its behavior in biological systems.

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, stability under physiological conditions, and interaction with enzymes or receptors, can be inferred from studies on similar compounds. For instance, modifications on the piperazine ring can lead to selective binding to receptors, as seen in some derivatives showing potential as ligands for dopamine receptors (Karim M. Abdel-Hay et al., 2014).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-23-16-7-6-15(17(13-16)24-2)14-20-22-11-9-21(10-12-22)18-5-3-4-8-19-18/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGFZELXPPKSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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